molecular formula C13H16N2O3 B2961413 N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034620-27-2

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2961413
CAS RN: 2034620-27-2
M. Wt: 248.282
InChI Key: BNGYIHWVRHKEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is a chemical compound. It is related to “6-((tetrahydrofuran-3-yl)oxy)nicotinic acid”, which has a molecular weight of 209.2 .


Molecular Structure Analysis

The molecular structure of “6-((tetrahydrofuran-3-yl)oxy)nicotinamide” includes a total of 28 bonds. These include 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amide (aromatic), 1 ether (aliphatic), 1 ether (aromatic), 1 Oxolane, and 1 Pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-((tetrahydrofuran-3-yl)oxy)nicotinic acid” include a molecular weight of 209.2 . The compound is a solid at room temperature . Unfortunately, specific information about “N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide” is not available.

Scientific Research Applications

Nicotinamide in Clinical Care

Nicotinamide, as the amide form of vitamin B3, plays a critical role in cellular energy metabolism, influencing oxidative stress and modulating pathways related to cellular survival and death. Its applications span across immune system dysfunctions, diabetes, and aging-related diseases, acting as a cytoprotectant by blocking cellular inflammatory activation and apoptotic processes. The development of new therapeutic strategies involving nicotinamide depends on understanding its role in cellular pathways, including those involving forkhead transcription factors, sirtuins, and protein kinase B (Akt) (Maiese et al., 2009).

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Research on N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may also intersect with studies on NAMPT inhibitors. NAMPT is crucial for converting nicotinamide into NAD+, a molecule vital for cellular metabolism. Inhibitors of NAMPT have shown potential as therapeutic agents for cancer by affecting tumor cell proliferation and survival. A study identified amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors, demonstrating significant antiproliferative activities against human tumor lines in vitro (Giannetti et al., 2013).

Nicotinamide in Neuroprotection

Nicotinamide has been shown to govern neuronal survival during oxidative stress, highlighting its neuroprotective properties. By modulating mitochondrial membrane potential and interacting with pathways involving protein kinase B, FOXO3a, and caspase activities, nicotinamide can prevent apoptotic cell death in neurons, offering insights into potential therapeutic approaches for neurodegenerative disorders (Zhong et al., 2004).

Metabolic Disorders and NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) plays a role in obesity and type-2 diabetes through its involvement in nicotinamide metabolism. A study on a small molecule inhibitor of NNMT demonstrated its potential in improving insulin sensitivity, glucose modulation, and body weight reduction in animal models, suggesting a new avenue for treating metabolic disorders (Kannt et al., 2018).

properties

IUPAC Name

N-cyclopropyl-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-10-2-3-10)9-1-4-12(14-7-9)18-11-5-6-17-8-11/h1,4,7,10-11H,2-3,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGYIHWVRHKEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

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